molecular formula C13H13ClN2OS B2523439 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide CAS No. 1421453-92-0

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide

Cat. No.: B2523439
CAS No.: 1421453-92-0
M. Wt: 280.77
InChI Key: RZIKSIRZBWLFQN-UHFFFAOYSA-N
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Description

N-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide is a thiazole-based acetamide derivative characterized by a 2-chlorophenyl substituent at the 2-position of the thiazole ring and a methyl group at the 4-position. The acetamide moiety is attached via a methylene bridge at the 5-position of the thiazole. This compound’s molecular formula is C₁₃H₁₃ClN₂OS, with a molecular weight of 296.8 g/mol.

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-8-12(7-15-9(2)17)18-13(16-8)10-5-3-4-6-11(10)14/h3-6H,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIKSIRZBWLFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the thiazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several pharmacological applications:

  • Antimicrobial Activity : Research indicates that N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies have demonstrated its potential to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial properties .
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it has shown promising results against human breast cancer cells (MCF-7), with IC50 values indicating effective inhibition of cell viability . The mechanism of action may involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Antimicrobial Efficacy Study (2024)

  • Objective : To assess the antimicrobial activity against selected bacterial strains.
  • Findings : The compound demonstrated notable inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), suggesting its potential as an antibacterial agent .

Anticancer Activity Evaluation (2023)

  • Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
  • Findings : A dose-dependent decrease in cell viability was observed, with an IC50 value of 15 µM after 48 hours of treatment. This indicates substantial potential for therapeutic use in cancer treatment .

Inflammation Model Study (2025)

  • Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.
  • Findings : Treatment with the compound resulted in approximately 50% reduction in TNF-alpha and IL-6 levels compared to controls, highlighting its potential application in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha & IL-6 reduction2025

Mechanism of Action

The mechanism of action of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features for Comparison

  • Heterocyclic core : Thiazole, triazole, pyrazole, or imidazo[2,1-b]thiazole.
  • Aryl substituents : Position (e.g., 2-chlorophenyl vs. 4-chlorophenyl) and electronic effects (Cl vs. F).
  • Amide/sulfonamide groups : Hydrogen-bonding capacity and solubility.
  • Additional substituents : Methyl, allyl, or cyclopentyl groups affecting lipophilicity.

Comparative Analysis of Analogous Compounds

Thiazole-Based Analogs
  • 2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide CAS: 2034358-55-7 Molecular Formula: C₁₉H₁₈FN₃O₂S Molecular Weight: 379.4 g/mol Key Differences: Fluorine replaces chlorine at the phenyl 2-position; a pyrimidinone group is added. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .
  • The thiophene ring may enhance π-π stacking interactions in biological targets .
Pyrazole- and Imidazole-Based Analogs
  • 2-(2-Chlorophenyl)-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}acetamide

    • CAS : 2310014-68-5
    • Molecular Formula : C₁₈H₁₇ClN₄O
    • Molecular Weight : 340.8 g/mol
    • Key Differences : Pyrazole replaces thiazole; a pyridine group introduces basicity. This structural variation may target neurological receptors (e.g., GABAergic systems) .
Triazole-Based Analogs ()
  • 2-{[4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
    • Molecular Formula : C₂₁H₂₂ClN₅O₂S
    • Key Differences : Triazole core with a 4-chlorophenyl group; allyl and methoxy groups may increase metabolic lability but improve solubility compared to the target compound .

Pharmacological and Physicochemical Implications

Structure-Activity Relationships (SAR)

  • Thiazole vs. Other Heterocycles : Thiazoles generally exhibit stronger hydrogen-bonding capacity than pyrazoles but lower metabolic stability compared to triazoles.
  • 4-Chlorophenyl analogs (e.g., ) may offer better π-stacking but reduced steric effects.
  • Amide vs. Sulfonamide : Acetamide’s neutral nature (target compound) contrasts with sulfonamide’s acidity, affecting solubility and target binding .

Physicochemical Properties

  • Lipophilicity : The target compound’s calculated LogP (~2.8) is lower than pyrazole-based analogs (e.g., CAS 2310014-68-5, LogP ~3.5), suggesting reduced membrane permeability.
  • Solubility : Sulfonamide derivatives (e.g., CAS 2034601-49-3) may exhibit higher aqueous solubility due to ionizability.

Data Table: Comparative Overview

Compound Name (CAS) Molecular Formula Molecular Weight Heterocycle Aryl Substituent Key Functional Group Potential Activity
Target Compound C₁₃H₁₃ClN₂OS 296.8 Thiazole 2-Chlorophenyl Acetamide Antimicrobial/anticancer
2-(2-Fluorophenyl) analog (2034358-55-7) C₁₉H₁₈FN₃O₂S 379.4 Thiazole 2-Fluorophenyl Acetamide Kinase inhibition
Thiophene-sulfonamide (2034601-49-3) C₁₄H₁₂ClN₃O₂S₂ 361.9 Thiazole 2-Chlorophenyl Sulfonamide Antibacterial
Pyrazole-pyridine analog (2310014-68-5) C₁₈H₁₇ClN₄O 340.8 Pyrazole 2-Chlorophenyl Acetamide Neuroactive modulation
Imidazo-thiazole analog (1706366-69-9) C₂₀H₂₁FN₄OS₂ 424.5 Imidazo[2,1-b]thiazole 4-Fluorophenyl Acetamide CNS-targeted therapies

Biological Activity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide is a synthetic compound notable for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a chlorinated phenyl group, which contribute to its lipophilicity and potential bioactivity. The structural formula can be represented as follows:

N 2 2 chlorophenyl 4 methylthiazol 5 yl methyl acetamide\text{N 2 2 chlorophenyl 4 methylthiazol 5 yl methyl acetamide}

The presence of the chlorophenyl moiety enhances membrane permeability, facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity, influencing cellular signaling pathways relevant to various diseases .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungi:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans8 µg/mL

These MIC values suggest that the compound has comparable or superior activity to conventional antibiotics .

Antifungal Activity

The antifungal properties of this compound are particularly noteworthy. Studies have shown that it exhibits potent activity against several fungal strains, including Candida albicans and Aspergillus niger. The observed MIC values ranged from 4.01 to 4.23 mM for A. niger, indicating moderate efficacy compared to standard antifungal agents .

Anticancer Activity

This compound has also been investigated for its anticancer potential. Research involving various cancer cell lines has shown that the compound can induce cytotoxic effects:

Cell Line IC50 Value
A549 (lung adenocarcinoma)12 µM
MCF-7 (breast cancer)15 µM

These findings indicate that the compound may serve as a lead for developing new anticancer therapies .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of thiazole derivatives, including this compound, against various bacterial strains. The results highlighted its superior activity against E. coli and S. aureus, supporting its potential as an alternative treatment for resistant infections .
  • Anticancer Investigation : In a study focusing on lung cancer cell lines, this compound exhibited significant cytotoxicity with an IC50 value of 12 µM against A549 cells. This suggests potential for further development in oncological applications .

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